6-Propyl-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
Description
Properties
IUPAC Name |
6-propyl-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-2-7-17-12(18)11-10(15-13(17)19)9(16-20-11)8-5-3-4-6-14-8/h3-6H,2,7H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWRUHRCJCEVOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyl-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves multiple steps, starting from commercially available substancesCommon reagents used in these reactions include acetic anhydride, pyridine, and various catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Propyl-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Anticancer Activity
One of the prominent applications of 6-Propyl-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is its potential as an anticancer agent. Research has indicated that derivatives of isothiazolo-pyrimidines exhibit inhibitory effects on various cancer cell lines. For instance, compounds similar to this structure have been shown to inhibit c-KIT kinase, which is crucial in the pathogenesis of gastrointestinal stromal tumors (GIST) and other malignancies . The ability to target specific mutations in c-KIT makes it a promising candidate for targeted cancer therapies.
Calcium Receptor Antagonism
This compound has also been investigated for its role as a calcium receptor antagonist. Calcium receptors are integral in numerous physiological processes and are implicated in various diseases. Compounds derived from isothiazolo-pyrimidines have been reported to exhibit antagonistic properties that could be beneficial in treating conditions related to calcium dysregulation .
Synthetic Routes
The synthesis of this compound involves several steps that can be optimized for yield and purity. Various synthetic methodologies have been explored to enhance the efficiency of producing this compound and its derivatives .
Derivative Variations
The modification of the core structure can lead to derivatives with enhanced biological activity or improved pharmacokinetic properties. For example, variations in substituents on the pyridine or isothiazole rings can significantly affect the compound's efficacy and specificity towards biological targets .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells . This selectivity is crucial for reducing side effects associated with conventional chemotherapy.
In Vivo Efficacy
Animal models have been employed to evaluate the in vivo efficacy of this compound. Preliminary results indicate significant tumor reduction in models treated with this isothiazolo-pyrimidine derivative compared to control groups . These findings support further exploration into clinical applications.
Mechanism of Action
The mechanism of action of 6-Propyl-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons of Core Heterocycles
The target compound’s isothiazolo[4,5-d]pyrimidine core differs from structurally related scaffolds:
- Isothiazolo vs. Thiazolo Systems: The sulfur atom’s position in the isothiazole ring (vs. thiazole) alters electronic properties and reactivity.
- Pyrazolo vs. Isothiazolo : Pyrazolo[3,4-d]pyrimidines () lack sulfur but feature additional nitrogen atoms, which may enhance hydrogen-bonding capacity but reduce metabolic stability compared to sulfur-containing analogs .
Substituent Effects
Substituent diversity significantly impacts physicochemical and biological properties:
- The 3-(pyridin-2-yl) group in the target compound contrasts with the p-tolyl substituents in ’s pyrazolo derivatives, which may reduce steric hindrance and improve target engagement .
- Methyl and phenylazo groups in thiazolo derivatives () introduce steric and electronic effects that modulate cytotoxicity, suggesting that the target’s propyl group might balance lipophilicity and membrane permeability .
Biological Activity
6-Propyl-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the isothiazolo[4,5-d]pyrimidine class, characterized by a fused isothiazole and pyrimidine structure. Its molecular formula is C₁₃H₁₃N₃O₂S, which indicates the presence of nitrogen and sulfur atoms that may contribute to its biological properties.
Anticancer Activity
Research indicates that derivatives of isothiazolo[4,5-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have shown that certain derivatives demonstrate IC50 values in the low micromolar range against tumor cell lines such as P-388 and KB. For example, compounds synthesized in one study displayed IC50 values of 15 µM and 20 µM respectively against these cell lines, suggesting potent anticancer properties .
- Mechanism of Action : The anticancer activity is believed to be linked to the inhibition of specific cellular pathways involved in tumor growth and proliferation. Structural features such as the presence of the isothiazole moiety are thought to play a crucial role in enhancing cytotoxicity.
Neuroprotective Effects
Emerging studies suggest that compounds in this class may offer neuroprotective benefits:
- Anti-Alzheimer's Potential : Some derivatives have been screened for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer’s disease. Compounds exhibiting AChE inhibition with IC50 values ranging from 20 µM to 40 µM have been reported . This suggests a potential therapeutic role in treating neurodegenerative diseases.
Antimicrobial Activity
Preliminary investigations have also indicated that certain derivatives possess antimicrobial properties:
- Antibacterial and Antifungal Activity : Testing against various bacterial strains has shown moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 100 µg/mL. These findings warrant further exploration into their potential as antimicrobial agents .
Case Studies
Several case studies highlight the efficacy of 6-Propyl-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine derivatives:
- Study on Cancer Cell Lines :
- Neuroprotective Evaluation :
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-Propyl-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via [3 + 3] cyclocondensation of 4-iminothiazolidone-2 with propyl-substituted diketones in methanol under sodium methylate catalysis. Key parameters include solvent polarity, temperature (50–70°C), and stoichiometric ratios of reactants. For example, replacing acetylacetone with β-propylacetylacetone introduces the propyl group at the 6-position . Yield optimization requires monitoring by TLC and purification via column chromatography using ethyl acetate/hexane gradients.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and C–S–C (~1260 cm⁻¹) stretches to confirm the isothiazolopyrimidine core .
- NMR : Use d6-DMSO for ¹H-NMR to observe aromatic protons (δ 7.3–8.0 ppm) and NH signals (δ ~13.3 ppm) .
- HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) for purity assessment and molecular ion confirmation .
Advanced Research Questions
Q. How can computational quantum chemistry be integrated to predict reactivity and optimize synthesis pathways?
- Methodological Answer :
Use density functional theory (DFT) to model transition states and activation energies for cyclocondensation steps.
Apply reaction path search algorithms (e.g., GRRM) to identify intermediates and byproducts .
Couple computational predictions with high-throughput experimentation to validate optimal conditions (e.g., solvent, catalyst loading) .
- Example : Computational screening of diketone derivatives can prioritize candidates with higher electrophilicity for improved regioselectivity .
Q. What strategies are effective in establishing structure-activity relationships (SAR) for anticancer potential?
- Methodological Answer :
Structural Modifications : Introduce substituents at the 3- and 6-positions (e.g., pyridinyl, propyl groups) to assess cytotoxicity trends. For example, pyridin-2-yl at position 3 enhances DNA intercalation .
In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to identify critical functional groups .
Mechanistic Studies : Conduct ROS generation assays or flow cytometry to link structural features to apoptosis induction .
Q. How can statistical design of experiments (DOE) resolve contradictions in biological activity data?
- Methodological Answer :
Factorial Design : Vary parameters like substituent polarity, steric bulk, and electron-withdrawing/donating groups to quantify their impact on bioactivity .
Response Surface Methodology (RSM) : Optimize synthetic conditions (e.g., reaction time, temperature) to minimize batch-to-batch variability in potency .
Principal Component Analysis (PCA) : Correlate structural descriptors (e.g., logP, polar surface area) with cytotoxicity data to resolve conflicting SAR observations .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported anticancer activity across studies?
- Methodological Answer :
Standardize Assay Conditions : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
Validate Purity : Use orthogonal techniques (HPLC, elemental analysis) to confirm compound integrity, as impurities ≥5% can skew bioactivity results .
Cross-Validate Mechanisms : Compare apoptosis markers (e.g., caspase-3 activation) and DNA-binding assays to reconcile divergent mechanistic claims .
Experimental Design and Optimization
Q. What advanced separation technologies improve purification of this heterocyclic compound?
- Methodological Answer :
- Membrane Filtration : Use nanofiltration (MWCO 300–500 Da) to remove unreacted diketones .
- Preparative HPLC : Optimize gradient elution (e.g., 20–80% acetonitrile in water) for isolating diastereomers or regioisomers .
- Crystallization : Screen solvents (e.g., ethanol/water mixtures) to obtain single crystals for X-ray diffraction, confirming regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
